![molecular formula C21H22N4O4 B2936328 3-(1-(2-乙氧基苯甲酰)哌啶-4-基)吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 2034425-49-3](/img/structure/B2936328.png)

3-(1-(2-乙氧基苯甲酰)哌啶-4-基)吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

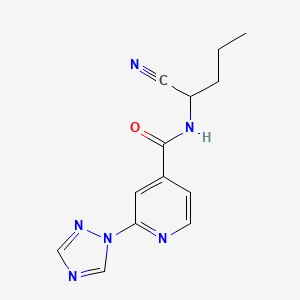

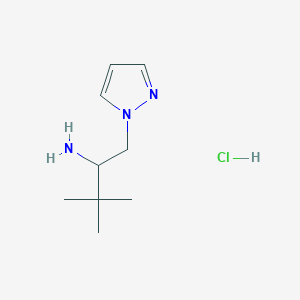

The compound “3-(1-(2-ethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that contains a pyrido[2,3-d]pyrimidine-2,4-dione core, which is a bicyclic system consisting of a pyridine and a pyrimidine ring fused together . This core is substituted at the 3-position with a piperidin-4-yl group, which in turn is substituted at the 1-position with a 2-ethoxybenzoyl group .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and consists of a pyrido[2,3-d]pyrimidine-2,4-dione core with a piperidin-4-yl group substituted at the 3-position . This piperidin-4-yl group is further substituted at the 1-position with a 2-ethoxybenzoyl group .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the carbonyl groups in the pyrimidine ring could potentially undergo nucleophilic addition reactions, while the ethoxy group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, its solubility would be influenced by the polar carbonyl groups and the nonpolar aromatic rings .科学研究应用

Pharmacological Research

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids . They are crucial for designing drugs and play a significant role in the pharmaceutical industry. The compound may be involved in the synthesis of biologically active piperidines, which could lead to the discovery and biological evaluation of potential drugs.

Drug Design and Discovery

The pyrido[2,3-d]pyrimidine core is found in various biologically active compounds. For instance, derivatives of this class exhibit antiproliferative activities, making them potential candidates for anticancer drug development . The compound could serve as a key intermediate in the synthesis of new drugs targeting specific cellular pathways.

Synthesis of Heterocyclic Compounds

Heterocyclic chemistry is a vital area of organic synthesis. The compound can be used to construct molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles. These structures are important due to their wide range of chemical properties and biological activity .

Development of Antimicrobial Agents

Pyrido[2,3-d]pyrimidine derivatives have shown antimicrobial activities . The compound could be synthesized into derivatives that might act as new antimicrobial agents, addressing the growing concern of antibiotic resistance.

Anti-inflammatory and Analgesic Research

Some pyrido[2,3-d]pyrimidine derivatives have demonstrated anti-inflammatory and analgesic properties . This suggests that the compound could be explored for its potential use in the development of new anti-inflammatory and pain-relief medications.

Hypotensive Agents

Compounds with a pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione structure have been associated with hypotensive effects . Research into the compound’s derivatives could lead to the creation of new hypotensive drugs for treating high blood pressure.

Antihistaminic Applications

The pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives are known to exhibit antihistaminic activities, which could be beneficial in treating allergic reactions . The compound could be a starting point for the synthesis of new antihistamines.

Kinase Inhibition for Cancer Therapy

A series of pyridine derivatives, including those related to the compound , have been designed as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These inhibitors are crucial in the treatment of certain types of cancer, representing a significant application in oncology research.

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death . The compound’s effect on these pathways contributes to its potential as an anticancer agent .

Pharmacokinetics

In silico admet studies suggest that the compound has suitable pharmacokinetic properties .

Result of Action

The compound’s action results in significant inhibition of cell growth in various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45-97 nM and 6-99 nM, respectively . It also shows moderate activity against the HepG-2 cell line, with an IC50 range of 48-90 nM .

属性

IUPAC Name |

3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c1-2-29-17-8-4-3-6-15(17)19(26)24-12-9-14(10-13-24)25-20(27)16-7-5-11-22-18(16)23-21(25)28/h3-8,11,14H,2,9-10,12-13H2,1H3,(H,22,23,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSAZRTZGLVRMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)C4=C(NC3=O)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2936252.png)

![tert-Butyl 4-(5-cyano-[2,3'-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate](/img/structure/B2936253.png)

![N-(3-chloro-4-methylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2936255.png)

![(1S,2R,4R)-7-(9H-Fluorene-9-ylmethoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2936256.png)

![3-[(2,5-dimethylphenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(2Z)-6-bromo-2-[(4-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2936262.png)